Product packaging for Azocyclotin-d33(Cat. No.:)

Azocyclotin-d33

Cat. No.: B1158548
M. Wt: 469.43
Attention: For research use only. Not for human or veterinary use.
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Description

Azocyclotin-d33 is a deuterium-labelled isotopologue of the organotin acaricide Azocyclotin, supplied with a high chemical purity of 98% and is provided as a powder that should be stored refrigerated or frozen and protected from light . This compound is primarily designed for use as an internal standard in quantitative analytical methods like HPLC-MS, ensuring precise and reliable measurement of Azocyclotin and its metabolites in complex matrices during environmental and food safety monitoring . As a labelled analogue, it is an essential tool for studying the environmental fate and residue levels of the parent compound. Azocyclotin is a contact poison with long residual activity, specifically used for controlling spider mites on crops such as pome and stone fruit, strawberries, vegetables, and grapes . Its mechanism of action involves targeting motile stages of mites, and it is known to exhibit weak antifeedant activity against other insects like Spodoptera littoralis . In residue studies, analytical methods often measure the sum of Azocyclotin and its metabolites, including tricyclohexyltin hydroxide (cyhexatin) and dicyclohexyltin oxide . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets (MSDS) for proper handling and hazard information .

Properties

Molecular Formula

C₂₀H₂D₃₃N₃Sn

Molecular Weight

469.43

Synonyms

1-(Tricyclohexylstannyl)-1H-1,2,4-triazole-d33;  BAY-BUE 1452-d33;  Caligur 500SC-d33;  Peropal-d33;  Tricyclotin-d33; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Azocyclotin D33

Overview of Deuterium (B1214612) Incorporation Techniques

The introduction of deuterium into organic molecules is a fundamental process for creating isotopically labeled standards, which are crucial in metabolism studies, mechanistic investigations, and quantitative analysis. Several established techniques can be employed for this purpose.

Catalytic H/D Exchange: This is a common method where C-H bonds are exchanged for C-D bonds using a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst. ansto.gov.auacademie-sciences.fr Transition metal catalysts, such as those based on iridium, palladium, or platinum, are effective in activating otherwise inert C-H bonds, facilitating the exchange. academie-sciences.frsnnu.edu.cn The reaction conditions, including temperature and pressure, are critical factors that influence the extent of deuteration. ansto.gov.augoogle.com

Reduction with Deuterated Reagents: Functional groups like carbonyls, esters, or alkenes can be reduced using deuterated reducing agents to introduce deuterium atoms into the molecule. researchgate.net Reagents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful tools for this purpose, although their cost and flammability are significant considerations. researchgate.netscielo.org.mx

Dehalogenation-Deuteration: This method involves the replacement of a halogen atom with a deuterium atom. It offers excellent site-selectivity and typically achieves high rates of deuterium incorporation. xmu.edu.cn Traditional approaches often use organometallic reagents, but modern electrocatalytic methods using D₂O as the deuterium source have emerged as a greener alternative. xmu.edu.cn

Synthesis from Deuterated Precursors: One of the most direct strategies involves building the target molecule from smaller, pre-deuterated building blocks. ansto.gov.au This approach allows for precise control over the location and number of deuterium atoms in the final structure.

Specific Synthetic Routes for Azocyclotin-d33 Preparation

The synthesis of this compound, or 1-(tricyclohexyl-d33-stannyl)-1H-1,2,4-triazole, is not explicitly detailed in publicly available literature. However, a plausible pathway can be constructed based on known organotin chemistry and general synthesis routes for non-deuterated Azocyclotin (B141819) and other deuterated organotin compounds. google.comwipo.int The "-d33" designation implies that all 33 hydrogen atoms on the three cyclohexyl rings have been replaced by deuterium.

Precursor Selection and Chemical Reaction Pathways

The synthesis of non-deuterated Azocyclotin involves the reaction of tin tetrachloride with chlorocyclohexane, followed by processes of chlorination and alkalization, and finally a reaction with 1,2,4-triazole (B32235). google.com A common method for forming the tin-carbon bond in such compounds is through a Grignard reaction.

For this compound, the logical approach is to use a perdeuterated cyclohexyl precursor. The key steps would be:

Preparation of Cyclohexane-d12 (B167423): The starting material, cyclohexane (B81311), would be perdeuterated to cyclohexane-d12. This can be achieved via H/D exchange using a suitable catalyst.

Formation of the Deuterated Grignard Reagent: The resulting cyclohexane-d12 is halogenated to form bromocyclohexane-d11, which is then reacted with magnesium to produce the Grignard reagent, cyclohexyl-d11-magnesium bromide.

Synthesis of Tricyclohexyl-d33-tin Bromide: The Grignard reagent is then reacted with tin tetrabromide (or tetrachloride) in a stoichiometric ratio to form tricyclohexyl-d33-tin bromide.

Final Reaction with 1,2,4-triazole: The final step involves the nucleophilic substitution reaction between tricyclohexyl-d33-tin bromide and the sodium salt of 1,2,4-triazole to yield the final product, this compound.

The selection of precursors is critical, as their purity and characteristics directly impact the final product's properties and the efficiency of the synthesis. researchgate.netnih.gov

Deuteration Catalyst and Reaction Condition Optimization

The crucial step in the synthesis is the initial perdeuteration of the cyclohexane precursor. This is typically an H/D exchange reaction requiring a catalyst.

Catalyst Selection: A variety of catalysts are effective for H/D exchange on aromatic and aliphatic rings. academie-sciences.fr Platinum-based catalysts, such as platinum on carbon (Pt/C) or Adams' catalyst (PtO₂), are widely used. google.comscielo.org.mx Homogeneous catalysts, particularly iridium complexes like [Cp*Ir(Me)(PMe₃)][BArF], have also shown high efficacy for deuterating organic substrates. academie-sciences.fr

Reaction Conditions: The reaction is typically carried out using an excess of deuterium oxide (D₂O) as both the solvent and the deuterium source. marquette.edu To achieve high levels of deuteration, elevated temperatures and pressures are often necessary, frequently conducted in specialized Parr reactors. ansto.gov.au Optimization of reaction time, temperature, and catalyst loading is essential to maximize the deuterium incorporation while minimizing side reactions.

Catalyst TypeExample CatalystDeuterium SourceTypical SubstratesReference
Heterogeneous MetalPt/C, PtO₂ (Adams' catalyst)D₂O, D₂ gasAromatic and Aliphatic Rings academie-sciences.frgoogle.com
Homogeneous OrganometallicIridium(III) NHC-complexesD₂OAryl amines, heterocycles snnu.edu.cn
Homogeneous OrganometallicPalladium(II) complexesd4-Acetic AcidPhenylacetic acids snnu.edu.cn
Lewis Acid/BaseAcid or Base CatalystsD₂OCompounds with enolizable protons academie-sciences.frscielo.org.mx

Isotopic Purity Assessment and Structural Confirmation of this compound

Following synthesis, a rigorous analysis is required to confirm the molecular structure and, crucially, to determine the isotopic purity and the precise degree of deuteration. This is accomplished through a combination of advanced spectroscopic and spectrometric techniques. rsc.orgindustry.gov.au

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and the location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for this purpose.

¹H-NMR: In a successfully synthesized this compound sample, the ¹H-NMR spectrum should show a significant reduction or complete absence of signals corresponding to the cyclohexyl protons. The only remaining signals would be from the 1,2,4-triazole ring. The residual proton signals from the cyclohexyl moiety can be used to calculate the degree of deuteration. mdpi.com

²H-NMR (D-NMR): This technique directly observes the deuterium nuclei. For highly deuterated compounds ( >98 atom% D), D-NMR is an excellent alternative to ¹H-NMR for structure verification and impurity identification. sigmaaldrich.com It can confirm that deuteration has occurred at the expected positions on the cyclohexyl rings.

¹³C-NMR: Deuterium substitution causes a characteristic isotopic shift on the neighboring ¹³C signals. nih.gov This can be used to quantify the degree of isotope labeling at specific molecular sites, even in randomly deuterated compounds. nih.gov

Infrared (IR) Spectroscopy: The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift in vibrational frequencies. The C-H bond stretching vibrations (typically ~2850-3000 cm⁻¹) are replaced by C-D stretching vibrations at a lower frequency (near 2100-2300 cm⁻¹). mdpi.comresearchgate.net This shift serves as a clear indicator of successful deuteration.

Vibrational ModeTypical Frequency (C-H)Typical Frequency (C-D)Reference
sp³ C-H/C-D Stretch~2850-2960 cm⁻¹~2100-2250 cm⁻¹ researchgate.net
sp² C-H/C-D Stretch~3000-3100 cm⁻¹~2250-2300 cm⁻¹ researchgate.net
Aldehydic C-H/C-D Stretch~2715-2850 cm⁻¹~2080-2140 cm⁻¹ mdpi.com

High-Resolution Mass Spectrometry for Isotopic Verification

Molecular Ion Peak Confirmation: HR-MS can accurately measure the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular weight should be approximately 33 Daltons higher than its non-deuterated counterpart, corresponding to the replacement of 33 hydrogen atoms (atomic mass ~1.008) with 33 deuterium atoms (atomic mass ~2.014).

Isotopic Purity Calculation: A key advantage of HR-MS is its ability to resolve and quantify the relative abundances of different isotopologues (e.g., d33, d32, d31, etc.). ansto.gov.auindustry.gov.au By analyzing the isotopic cluster of the molecular ion, the isotopic purity can be calculated. avantiresearch.com For instance, the percentage of the d33 species relative to the sum of all deuterated and non-deuterated species gives the isotopic enrichment. industry.gov.auindustry.gov.au This is critical for applications like internal standards in quantitative mass spectrometry, where high isotopic purity (often >98%) is required to prevent isotopic crosstalk with the analyte. rsc.orgavantiresearch.com

IsotopologueDescriptionExpected Relative Abundance (Ideal)Purpose of Measurement
d33Fully deuterated molecule>98%Confirms target synthesis
d32Molecule with 32 Deuterium atoms<2%Assesses isotopic purity
d31Molecule with 31 Deuterium atoms<<1%Assesses isotopic purity
d0Non-deuterated molecule<0.5%Checks for unlabeled impurity

Advanced Analytical Methodologies Utilizing Azocyclotin D33

Development of Quantitative Assays using Azocyclotin-d33 as an Internal Standard

The use of an internal standard is a cornerstone of quantitative analysis, serving to correct for the loss of analyte during sample preparation and for variations in instrumental response. chiron.no A stable isotopically labeled internal standard, such as this compound, is considered the most suitable choice for mass spectrometry-based assays. nih.gov This is because its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation. chiron.nonih.gov The fundamental assumption is that any loss or variation affecting the analyte will equally affect the internal standard, thus keeping the ratio of their signals constant. chiron.no

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred technique for the analysis of organotin compounds like azocyclotin (B141819), largely due to its high selectivity and sensitivity, which simplifies sample preparation and reduces analysis time. sciex.com For the determination of azocyclotin and its metabolite cyhexatin (B141804), ultrahigh-performance liquid chromatography coupled to electrospray positive ionization and tandem mass spectrometry (UHPLC-ESI(+)-MS/MS) has been successfully applied. researchgate.netrsc.org In such methods, this compound can be employed as an internal standard to ensure accurate quantification.

The process typically involves extraction of the analytes from a homogenized sample using a solvent like acetonitrile. researchgate.netrsc.org A cleanup step, for instance using a Florisil solid-phase extraction (SPE) cartridge, may follow to remove interfering matrix components. researchgate.netrsc.org The quantification is then performed using the most sensitive multiple reaction monitoring (MRM) transition for each compound. rsc.orgrsc.org The use of an internal standard like this compound is critical for compensating for any analyte loss during these steps and for correcting variations in instrument response.

A study on the analysis of azocyclotin and cyhexatin in fruits using UHPLC-MS/MS reported mean recoveries ranging from 71% to 105% with relative standard deviations between 2% and 13%. rsc.org The method achieved low limits of detection (LOD) in the range of 0.1–0.3 μg kg⁻¹. rsc.org The precision of the method was demonstrated by intra-day and inter-day relative standard deviations, which were below 10% and 13%, respectively. rsc.org

Table 1: Performance of a UHPLC-MS/MS Method for Azocyclotin and Cyhexatin Analysis in Fruit rsc.org

Parameter Value
Mean Recoveries 71–105%
Relative Standard Deviations 2–13%
Limits of Detection (LOD) 0.1–0.3 μg kg⁻¹
Intra-day Precision (RSD) 6–10%

| Inter-day Precision (RSD) | 8–13% |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of organotin compounds. nih.gov However, due to the low volatility of compounds like azocyclotin, a derivatization step is often necessary before GC analysis. rsc.orggoogle.com This step converts the non-volatile analytes into more volatile derivatives suitable for GC separation. For instance, a method for determining azocyclotin residues in fruits and vegetables involves derivatization with sodium tetraethylborate. google.com

In GC-MS analysis, an isotopically labeled internal standard like this compound is invaluable for accurate quantification, especially when dealing with complex matrices and multi-step sample preparation procedures that include derivatization. nih.govgov.bc.cagov.bc.ca The internal standard is added to the sample before extraction and derivatization, and it compensates for any inconsistencies in the derivatization reaction efficiency and for losses during sample cleanup. A GC-MS method for azocyclotin in fruits and vegetables reported average recoveries between 75.8% and 95.1%, with a relative standard deviation of 3.1% to 5.2%. google.com The detection limit for this method was 5 μg/kg. google.com

Table 2: Performance of a GC-MS Method for Azocyclotin Analysis in Fruits and Vegetables google.com

Parameter Value
Average Recovery 75.8–95.1%
Relative Standard Deviation 3.1–5.2%

| Limit of Detection | 5 μg/kg |

Sample preparation is a critical step in the analysis of pesticide residues and aims to extract the analytes of interest from the sample matrix while removing interfering components. restek.comchromatographyonline.com Common techniques include liquid-liquid extraction and solid-phase extraction (SPE). nih.govnih.gov However, co-extracted matrix components can lead to a phenomenon known as the matrix effect, which can either suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification. restek.comtandfonline.combataviabiosciences.com

The matrix effect is a significant challenge in LC-MS/MS analysis and is dependent on the analyte, the matrix composition, and the ionization source. restek.comtandfonline.com Leafy vegetables, for instance, are known to have high levels of pigments and other phytochemicals that can cause significant matrix effects. nih.gov To mitigate these effects, various strategies can be employed, including optimizing sample cleanup procedures to remove interfering compounds, adjusting chromatographic conditions to separate the analyte from co-eluting matrix components, and using matrix-matched calibration standards. chromatographyonline.comnih.gov

The use of a stable isotopically labeled internal standard like this compound is one of the most effective ways to compensate for matrix effects. nih.gov Since the internal standard and the analyte are eluted at nearly the same time and experience the same matrix-induced signal suppression or enhancement, the ratio of their signals remains constant, leading to more accurate and reliable results. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Trace Analysis and Detection Limits Enhancement through Isotopic Dilution

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that provides a high degree of accuracy and precision. researchgate.netwikipedia.org It is considered a primary ratio method of measurement. researchgate.net The principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of unknown concentration. wikipedia.orgosti.gov After thorough mixing and equilibration, the isotopic ratio of the analyte and the spike is measured by mass spectrometry. osti.gov

A key advantage of IDMS is that once the spike and the analyte are homogenized, any subsequent loss of the analyte during sample preparation or analysis does not affect the accuracy of the result, as the isotopic ratio remains unchanged. researchgate.netmdpi.com This makes IDMS particularly suitable for the analysis of trace amounts of substances in complex matrices where quantitative recovery of the analyte is difficult to achieve. nih.gov

By using IDMS, the uncertainty of measurement results can be significantly reduced. wikipedia.org For example, in gas chromatography, isotopic dilution can decrease the uncertainty from 5% to 1%. wikipedia.org This enhancement in precision and accuracy allows for lower detection and quantification limits, which is crucial for monitoring pesticide residues at very low concentrations to ensure food safety and environmental protection. rsc.org The use of highly accurate and precise methods like IDMS is essential for providing reliable data for risk assessment and regulatory compliance. nih.govjst.go.jp

Method Validation and Quality Assurance Protocols for this compound Analysis

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. gmpinsiders.comdemarcheiso17025.com It is a critical component of quality assurance in analytical laboratories and is required by regulatory bodies to ensure the reliability and comparability of analytical data. eurachem.org A validation protocol should be established before the validation process begins and should define the performance characteristics to be evaluated, the experimental design, and the acceptance criteria. demarcheiso17025.com

For quantitative methods utilizing this compound as an internal standard, the validation process typically includes the assessment of the following parameters:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. scribd.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. labmanager.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scribd.com

Accuracy: The closeness of the test results obtained by the method to the true value. scribd.com It is often assessed by recovery experiments using spiked samples. researchgate.netnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. labmanager.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). rsc.orgscribd.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. eurl-pesticides.eu

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. labmanager.com

The use of certified reference materials (CRMs) and participation in proficiency testing (PT) schemes are also essential components of a robust quality assurance program. jst.go.jp CRMs help to ensure the traceability of measurements, while PT schemes allow for the independent assessment of a laboratory's performance. jst.go.jpeurachem.org

Elucidation of Environmental Fate and Transformation Pathways of Azocyclotin Via Azocyclotin D33 Tracing

Phototransformation Mechanisms in Aquatic Environments

Phototransformation, or the breakdown of chemical compounds by light, is a significant degradation pathway for many pesticides in aquatic systems. orst.edu This process can occur through direct absorption of light (direct photolysis) or via reactions with other light-activated molecules in the water (indirect photolysis). unito.it

Direct Photolysis Kinetics and Quantum Yield Determination

Direct photolysis kinetics describes the rate at which a chemical breaks down when it directly absorbs sunlight. epa.gov This rate is a critical factor in determining a pesticide's environmental persistence. unito.it Studies on Azocyclotin (B141819) show it hydrolyzes extremely rapidly in water, with a degradation half-life of less than 10 minutes across a pH range of 4 to 9. fao.org This rapid hydrolysis into cyhexatin (B141804) and 1,2,4-triazole (B32235) is often the initial and dominant transformation step, preceding any significant photolysis of the parent molecule. fao.org

Table 1: Key Parameters in Direct Photolysis Studies This interactive table outlines the typical parameters measured to determine the direct photolysis kinetics and quantum yield of a pesticide like Azocyclotin.

ParameterDescriptionRelevance to Environmental Fate
Photolysis Rate Constant (k) The rate at which the compound degrades under specific light conditions.Determines the speed of degradation in sunlit surface waters.
Half-life (t½) The time required for 50% of the compound to degrade via photolysis.A key indicator of environmental persistence.
Molar Absorption Coefficient (ε) A measure of how strongly the chemical absorbs light at a particular wavelength.A prerequisite for direct photolysis; no absorption means no direct photolysis.
Quantum Yield (Φ) The efficiency of the light-induced transformation process.Helps predict degradation rates under various environmental light conditions.

Identification of Photodegradation Products Using Isotopic Labeling

Isotopic labeling is essential for identifying the products formed during degradation. In the case of Azocyclotin, studies using ¹⁴C-labeled molecules on either the triazole or cyclohexyl rings have been instrumental. fao.org A study using both [triazole-3,5-¹⁴C]azocyclotin and [cyclohexyl-UL-¹⁴C]azocyclotin confirmed that the primary transformation in water is rapid hydrolysis, yielding tricyclohexyltin hydroxide (B78521) (cyhexatin) and 1,2,4-triazole. fao.org

The use of Azocyclotin-d33 would be particularly effective in tracking the organotin-containing products. The deuterium-labeled cyclohexyl rings act as a stable, non-radioactive tag. As Azocyclotin degrades to cyhexatin and subsequently to dicyclohexyltin oxide, the deuterium (B1214612) label would remain on these metabolites, allowing for their unambiguous identification and quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The primary degradation pathway involves the initial hydrolysis to cyhexatin, which can then be further degraded by UV light. nih.govrayfull.com

Table 2: Primary Aquatic Transformation Products of Azocyclotin This interactive table lists the main products formed during the transformation of Azocyclotin in water. Using this compound would label the organotin products for easier identification.

Parent CompoundTransformation ProductChemical Formula of ProductRole of Isotopic Labeling (d33)
AzocyclotinTricyclohexyltin hydroxide (Cyhexatin)C₁₈H₃₄OSnThe d33 label would be retained on the cyclohexyl rings, confirming its origin.
Azocyclotin1,2,4-TriazoleC₂H₃N₃This product would be unlabeled, confirming the cleavage of the tin-triazole bond.
Tricyclohexyltin hydroxide (Cyhexatin)Dicyclohexyltin oxideC₁₂H₂₂OSnThe label would be partially retained, helping to trace the stepwise degradation of the cyclohexyl rings.

Influence of Environmental Factors on Photoreactivity

Several environmental factors can influence the rate and pathway of a pesticide's phototransformation. nih.gov

pH: The pH of the water is a critical factor for Azocyclotin. Its decomposition via hydrolysis is pH-dependent, with the half-time at 22°C being 96 hours at pH 4, 81 hours at pH 7, and rapidly accelerating to just 8 hours at pH 9. nih.gov

Dissolved Organic Matter (DOM): Natural substances like humic and fulvic acids, components of DOM, can affect photolysis. unito.it They can act as photosensitizers, absorbing light and transferring the energy to the pesticide, accelerating its degradation (indirect photolysis). Conversely, they can also act as a light screen, absorbing sunlight and reducing the amount available for direct photolysis, thus slowing degradation.

Reactive Oxygen Species (ROS): Sunlight can induce the formation of highly reactive species in water, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). unito.it These ROS can contribute significantly to the degradation of pesticides, often leading to different transformation products than direct photolysis alone.

Temperature and Light Intensity: Higher temperatures can accelerate thermal degradation processes, such as the rearrangement of photolysis intermediates. nih.gov Light intensity, which varies with season, latitude, and water depth, directly controls the rate of photolysis. nih.gov

Degradation Pathways in Soil Systems

The fate of Azocyclotin in soil is characterized by a relatively rapid initial transformation followed by the slower degradation of its metabolites. inchem.org Its low water solubility and tendency to adsorb to soil particles limit its mobility and potential to leach into groundwater. inchem.orgherts.ac.uk

Aerobic and Anaerobic Transformation Kinetics

The persistence of a pesticide in soil is often measured by its half-life (DT₅₀), the time it takes for half of the initial amount to degrade. For Azocyclotin and its primary metabolite cyhexatin, reported DT₅₀ values vary depending on the conditions (laboratory vs. field) and the specific residues measured.

In field experiments, the parent Azocyclotin compound was only detectable for about one week. inchem.org The subsequent degradation of the total organotin residues (Azocyclotin, cyhexatin, and dicyclohexyltin oxide) occurred with a half-life of 50 to 90 days. inchem.org Other data suggest a typical aerobic soil DT₅₀ of 27 days. herts.ac.uk In contrast, laboratory studies have shown much longer half-lives, ranging from 200 days to up to a year for the sum of organotin residues. inchem.org In water-sediment systems, which can simulate flooded soil conditions, degradation half-lives for similar organotins were found to be between 38 and 85 days under both aerobic and anaerobic conditions. researchgate.net

Table 3: Reported Degradation Half-Lives (DT₅₀) for Azocyclotin/Cyhexatin in Soil This interactive table summarizes the range of reported DT₅₀ values for Azocyclotin and its organotin metabolites in soil under different conditions.

ConditionResidue MeasuredReported Half-Life (DT₅₀)Source
FieldTotal Organotin Residues50 - 90 days inchem.org
Aerobic SoilAzocyclotin27 days herts.ac.uk
LaboratoryAzocyclotin + Cyhexatin~200 days inchem.org
LaboratoryTotal Organotin Residues~1 year inchem.org
Aerobic/Anaerobic Water-SedimentSimilar Organotins38 - 85 days researchgate.net

Identification of Soil Metabolites and Degradation Intermediates

The degradation of Azocyclotin in soil follows a stepwise pathway. The use of this compound allows for the precise tracking of the organotin portion of the molecule as it transforms.

The initial and rapid step is the cleavage of the bond between the tin atom and the triazole ring, releasing 1,2,4-triazole and forming cyhexatin (tricyclohexyltin hydroxide). inchem.orgnih.gov The 1,2,4-triazole component is eliminated from the soil relatively quickly. inchem.org The more persistent cyhexatin is then further degraded through the sequential loss of its cyclohexyl rings. inchem.orgrayfull.com This leads to the formation of dicyclohexyltin oxide (DCTO) and subsequently cyclohexylstannoic acid (monocyclohexyltin). inchem.orgherts.ac.ukfao.org Ultimately, these organic tin compounds can mineralize to inorganic tin. inchem.orgnih.gov

Isotopic labeling with this compound would be invaluable for confirming this pathway. The deuterium signature would be present on cyhexatin, then on dicyclohexyltin oxide, and finally on cyclohexylstannoic acid, providing clear evidence of the degradation sequence and helping to quantify the formation and decline of each intermediate.

Table 4: Key Soil Metabolites of Azocyclotin This interactive table details the degradation pathway of Azocyclotin in soil. This compound would label the organotin metabolites, facilitating their identification.

Metabolite NameChemical NameStage of Degradation
CyhexatinTricyclohexyltin hydroxidePrimary
Dicyclohexyltin oxide (DCTO)Dicyclohexyltin oxideSecondary
Cyclohexylstannoic acid (MCTA)MonocyclohexyltinTertiary
Inorganic TinTinFinal

Impact of Soil Properties and Environmental Conditions

The environmental fate of Azocyclotin, and by extension its deuterated isotopologue this compound, is significantly influenced by soil properties and prevailing environmental conditions. Azocyclotin exhibits greater mobility in soil compared to its primary degradation product, cyhexatin. researchgate.netresearchgate.net Studies have shown that in clayey and sandy soils, Azocyclotin had a mobility of 23% and 19%, respectively. researchgate.net This mobility presents an environmental risk as it can be transported as a metabolite of Azocyclotin. researchgate.netresearchgate.net

The degradation of Azocyclotin in soil is a critical process, with half-lives that can be on the order of 200 to 250 days under laboratory conditions. inchem.org Field experiments, however, have shown that the triazole component of Azocyclotin can be eliminated to below detection limits within 14 days. inchem.org The organotin residues, on the other hand, degrade more slowly with a half-life ranging from 50 to 90 days. inchem.org Leaching studies have indicated that despite the high solubility of its metabolite 1,2,4-triazole in water, it is readily absorbed by soil particles. inchem.org Consequently, neither Azocyclotin nor its main metabolites are typically detected in percolated water. inchem.org

Environmental factors such as temperature, pH, and light can also affect the transformation of pesticides. nih.govmdpi.comd-nb.info For instance, the degradation of some pesticides is influenced by pH, with different rates of degradation observed at varying pH levels. nih.gov While specific data on the direct impact of these factors on this compound in soil is limited, the general principles of pesticide fate and transport suggest that conditions favoring microbial activity and chemical reactions would likely accelerate its transformation. d-nb.infocdnsciencepub.com

Table 1: Mobility and Degradation of Azocyclotin in Different Soil Types

Soil TypeMobility (%)Organotin Residue Half-life (days)Triazole Component Dissipation (days)
Clayey2350-90<14
Sandy1950-90<14

Data compiled from studies on Azocyclotin. researchgate.netresearchgate.netinchem.org

Microbial Biotransformation Studies

The biotransformation of xenobiotics, such as Azocyclotin, by microorganisms is a key process in their environmental detoxification. researchgate.netwikipedia.org Microorganisms possess diverse enzyme systems capable of modifying the chemical structure of foreign compounds, often leading to less toxic products. researchgate.netmedcraveonline.com

Characterization of Microbial Degradation Pathways

The primary microbial degradation pathway for Azocyclotin involves its rapid hydrolysis to form cyhexatin and 1,2,4-triazole. fao.orginchem.org This initial step can occur spontaneously in aqueous environments. inchem.org Following this, cyhexatin undergoes further degradation. The process involves the sequential removal of cyclohexyl groups from the tin atom, a process known as dealkylation or debutylation for similar organotin compounds, leading to the formation of dicyclohexyltin oxide (DCTO) and monocyclohexylstannoic acid. inchem.orgresearchgate.net Eventually, this process can lead to the formation of inorganic tin. researchgate.net In some cases, these degradation products can be more persistent than the parent compound. researchgate.net

A proposed metabolic pathway for Azocyclotin in rats, which shares similarities with environmental degradation, shows hydrolysis to cyhexatin, followed by the formation of dicyclohexyltin oxide and monocyclohexylstannonic acid. inchem.org

Figure 1: Proposed Microbial Degradation Pathway of Azocyclotin Azocyclotin → Cyhexatin + 1,2,4-triazole Cyhexatin → Dicyclohexyltin oxide (DCTO) → Monocyclohexylstannoic acid → Inorganic Tin

Enzyme Systems Involved in Xenobiotic Transformation

The biotransformation of xenobiotics is catalyzed by a variety of microbial enzymes. wikipedia.orgopenaccessjournals.com For organotin compounds like Azocyclotin, cytochrome P450 monooxygenases are significant in catalyzing oxidation reactions. inchem.orgt3db.ca These enzymes can introduce hydroxyl groups and facilitate the dealkylation of the organotin compound. inchem.org

In addition to cytochrome P450, other enzyme systems such as glutathione (B108866) S-transferases (GSTs) are involved in the detoxification of xenobiotics by conjugating them with glutathione, which increases their water solubility and facilitates their excretion from the cell. wikipedia.orgopenaccessjournals.com While direct evidence for the specific enzymes metabolizing this compound is not detailed in the provided search results, the metabolism of the non-deuterated parent compound, Azocyclotin, has been linked to the inhibition of enzymes like glutathione S-transferases (GSTs). bioone.org Studies on the citrus red mite (Panonychus citri) have shown that Azocyclotin can act as a sensitive inhibitor of GSTs. bioone.org

Table 2: Enzyme Systems Potentially Involved in Azocyclotin Transformation

Enzyme SystemFunctionPotential Role in Azocyclotin Metabolism
Cytochrome P450 oxidasesCatalyze oxidation, hydroxylation, and dealkylation reactions. wikipedia.orginchem.orgHydroxylation and removal of cyclohexyl groups from the tin atom. inchem.org
Glutathione S-transferases (GSTs)Conjugate xenobiotics with glutathione for detoxification. wikipedia.orgAzocyclotin has been shown to inhibit GST activity. bioone.org
HydrolasesCatalyze the cleavage of chemical bonds by adding water.Hydrolysis of Azocyclotin to Cyhexatin and 1,2,4-triazole. fao.orginchem.org

Abiotic Chemical Transformation Processes and Reaction Kinetics

Abiotic processes, independent of biological activity, also play a role in the transformation of Azocyclotin in the environment. nih.gov

Hydrolytic Stability and Reaction Mechanisms

Azocyclotin is unstable in aqueous solutions and undergoes rapid hydrolysis. fao.orgsmolecule.com This hydrolysis is a key abiotic transformation process. inchem.org Studies have shown that Azocyclotin is completely hydrolyzed to cyhexatin and 1,2,4-triazole within 10 minutes in aqueous solutions at various pH levels (4, 7, and 9). fao.orginchem.org The degradation half-time at 22°C is reported to be 96 hours at pH 4, 81 hours at pH 7, and 8 hours at pH 9. nih.gov This rapid breakdown means that in most environmental scenarios, the primary residue of concern following the application of Azocyclotin is its more stable metabolite, cyhexatin. fao.org

The reaction mechanism involves the cleavage of the bond between the tin atom and the triazole ring, with the addition of a water molecule. inchem.org This process is not dependent on microbial action and is a fundamental chemical property of the Azocyclotin molecule in the presence of water. inchem.org

Table 3: Hydrolytic Degradation of Azocyclotin

pHDegradation Half-time at 22°C (hours)Time for Complete Hydrolysis (minutes)
496<10
781<10
98<10

Data compiled from multiple sources. fao.orginchem.orgnih.gov

Oxidative Degradation Mechanisms

The primary degradation pathway for Azocyclotin in aqueous environments is not oxidation, but rapid hydrolysis. nih.govfao.org Studies utilizing [¹⁴C]-labeled Azocyclotin at both the triazole and cyclohexyl ring positions have demonstrated that the molecule is unstable in water. fao.org It quickly breaks down, cleaving the bond between the tin atom and the triazole ring. nih.govfao.org This hydrolysis reaction yields two main products: tricyclohexyltin hydroxide (also known as cyhexatin) and 1,2,4-triazole. nih.govfao.org

The decomposition half-time is pH-dependent, occurring rapidly under neutral and alkaline conditions. nih.gov

Table 1: Hydrolysis Half-Time of Azocyclotin

pH Temperature (°C) Decomposition Half-Time (hours)
4 22 96
7 22 81
9 22 8

Data derived from PubChem. nih.gov

While Azocyclotin itself does not primarily degrade through oxidation, its principal metabolite, cyhexatin, can undergo further oxidative degradation. nih.gov Following the initial hydrolysis, cyhexatin can be further oxidized to form dicyclohexyl tin oxide and subsequently cyclohexylstannoic acid. nih.govresearchgate.netinchem.org In microcosm studies, the carbon from the labeled cyhexatin was eventually mineralized to ¹⁴CO₂. nih.gov This indicates that while hydrolysis is the initial and fastest step, the complete breakdown of the organotin structure involves subsequent oxidative processes.

Adsorption and Desorption Dynamics in Environmental Compartments

Tracing studies are essential for quantifying how a chemical binds to and is released from environmental solids like soil and sediment. Azocyclotin exhibits very strong adsorption to soil and sediment particles. rayfull.comnih.gov This is predicted by its high organic carbon-water (B12546825) partition coefficient (Koc), estimated to be around 18,000 mL/g, which indicates it will be immobile in soil. nih.govrayfull.com

In sorption isotherm experiments with various organotins, including Azocyclotin, the compounds were found to be strongly adsorbed by sediments, with the sorption process following a pseudo second-order kinetic model. nih.govresearchgate.net The distribution coefficients (Kd) for Azocyclotin in these studies ranged from 746.1 to 2465.2 mL/g, confirming its strong binding affinity. nih.gov This strong adsorption is inversely related to its very low water solubility (0.12 mg/L at 20°C). nih.govnih.gov

Conversely, one study examining the mobility in different soil types found that Azocyclotin had a higher mobilization factor (19-23%) compared to its metabolite cyhexatin, which was practically immobile. researchgate.netresearchgate.net This suggests that while strongly adsorbed, a fraction of Azocyclotin could potentially desorb and move, particularly before it hydrolyzes. The use of a tracer like this compound would be critical in such studies to differentiate the parent compound from its degradation products and accurately measure the dynamics of adsorption and desorption for Azocyclotin itself.

Table 2: Soil Adsorption & Mobility Parameters for Azocyclotin

Parameter Value Interpretation Source
Koc ~18,000 mL/g Immobile nih.govrayfull.com
Kd (Sediment) 746.1 - 2465.2 mL/g Strong Adsorption nih.gov

Environmental Transport and Partitioning Behavior Modeling

Environmental models use physicochemical properties, often verified with tracer data, to predict how a chemical will move and distribute in the environment. For Azocyclotin, its properties strongly dictate its transport behavior.

Volatilization and Atmospheric Transport Studies

Azocyclotin is classified as a non-volatile compound. herts.ac.uk This is supported by its extremely low vapor pressure (4.5 x 10⁻¹³ mm Hg at 25°C) and a low Henry's Law constant (2.1 x 10⁻¹² atm-m³/mol). nih.govrayfull.com

Table 3: Physicochemical Properties Related to Volatilization

Property Value Temperature (°C) Source
Vapor Pressure 4.5 x 10⁻¹³ mm Hg 25 nih.govrayfull.com
Henry's Law Constant 2.1 x 10⁻¹² atm-m³/mol 25 rayfull.com

Due to these properties, modeling predicts that Azocyclotin will not significantly volatilize from soil or water surfaces. nih.govrayfull.com Any presence in the atmosphere would be almost exclusively in the particulate phase. rayfull.com Transport would therefore be associated with the movement of dust or aerosol particles, with removal from the atmosphere occurring through wet and dry deposition. nih.govrayfull.com Long-range atmospheric transport is not considered a significant pathway.

Leaching Potential to Groundwater

Modeling studies, such as those using PESTAN, SESOIL, or PRZM, consistently show that compounds with these characteristics are retained in the upper soil layers. epa.govitc.nl Soil leaching experiments have confirmed this, showing that neither Azocyclotin nor its primary metabolites were detectable in percolated water. inchem.org In a laboratory simulation study using ¹¹³Sn and ¹⁴C-labeled Azocyclotin, after 44 days, approximately 98% of the applied radioactivity was found in the top 0-3 cm of soil, with no activity detected below 15 cm. inchem.org This provides strong, tracer-verified evidence of its immobility and low leaching risk.

Inter-compartmental Exchange Dynamics

The environmental movement of Azocyclotin is dominated by its rapid partitioning from the aqueous phase to solid phases. Studies on its fate in water/sediment systems show that it rapidly moves from the water column and adsorbs to suspended solids and bottom sediment. rayfull.comnih.gov This process is a key dynamic, effectively transferring the compound from the water to the sediment compartment where it then primarily resides and degrades.

Mechanistic Investigations and Biochemical Pathway Elucidation Through Azocyclotin D33

In Vitro Metabolic Pathway Elucidation in Biological Systems (non-human)

In vitro systems, such as liver microsomes and hepatocytes, are crucial for identifying the primary metabolic transformations a compound undergoes. For Azocyclotin (B141819), these studies reveal a rapid and consistent metabolic cascade.

The metabolism of azocyclotin is initiated by a rapid Phase I hydrolysis reaction. nih.govinchem.org In aqueous environments, azocyclotin is completely hydrolyzed in under 10 minutes, breaking down into its two primary components: cyhexatin (B141804) (tricyclohexyltin hydroxide) and 1,2,4-triazole (B32235). inchem.orgfao.org This initial hydrolytic cleavage is the principal and swiftest step in its biotransformation. inchem.org

Following this hydrolysis, the resulting metabolite, cyhexatin, undergoes further Phase I oxidation reactions. inchem.org These subsequent steps lead to the formation of dicyclohexyltin oxide (DCTO) and monocyclohexylstannoic acid (MCTA). inchem.orgfao.org

Studies in zebrafish have also shed light on the enzymes involved. Exposure to azocyclotin led to the up-regulation of hepatic Phase I enzymes, such as cytochrome P450 1A1 (cyp1a1), and Phase II conjugation enzymes, including catechol-O-methyltransferase (comt) and UDP glucuronosyltransferase 1A (ugt1a). researchgate.netnih.gov This suggests these enzyme families are involved in the further biotransformation and clearance of azocyclotin's metabolites. researchgate.net

Table 1: Metabolic Pathway of Azocyclotin

Metabolic StepReaction TypePrecursorResulting Metabolite(s)Enzymes Implicated
Initial CleavagePhase I (Hydrolysis)AzocyclotinCyhexatin, 1,2,4-triazoleSpontaneous/Hydrolases
Secondary MetabolismPhase I (Oxidation)CyhexatinDicyclohexyltin oxide (DCTO)Cytochrome P450s (e.g., cyp1a1)
Tertiary MetabolismPhase I (Oxidation)Dicyclohexyltin oxide (DCTO)Monocyclohexylstannoic acid (MCTA)Cytochrome P450s
Conjugation/ClearancePhase II (Conjugation)Oxidized MetabolitesConjugated productscomt, ugt1a, gstp1

While specific kinetic parameters such as the Michaelis-Menten constant (K_m) and maximal reaction velocity (V_max) for the enzymes metabolizing Azocyclotin-d33 are not detailed in available literature, the enzymes involved exhibit substrate specificity. The cytochrome P450 enzyme system is responsible for the metabolism of a vast number of foreign compounds. wikipedia.orgmdpi.com Studies on organotins suggest that CYP enzymes, particularly CYP3A4, catalyze their metabolism. nih.gov The specificity of these enzymes is crucial, as their active sites must accommodate the bulky tricyclohexyl structure of the primary metabolite, cyhexatin. wikipedia.org Research in zebrafish indicates that azocyclotin exposure specifically alters the expression of genes like cyp19a1a and cyp1a1, demonstrating a targeted interaction with these particular P450 isozymes. researchgate.netnih.gov

The "-d33" designation in this compound signifies that it is a deuterated stable isotope-labeled compound. Such tracers are invaluable for metabolic research, as they allow the parent compound and its subsequent metabolites to be distinguished from endogenous molecules by mass spectrometry. inchem.org This methodology enables the precise mapping of metabolic pathways and the quantification of metabolite formation. inchem.org

Historical studies on the parent compound, azocyclotin, utilized radioisotopes such as [¹⁴C] and [¹¹³Sn] to trace its metabolic fate in rats and plants. inchem.orginchem.org These studies successfully identified the distribution and excretion patterns, confirming that the primary route of elimination was via the feces due to poor absorption from the gut. inchem.org The use of this compound represents a modern, non-radioactive approach to achieve the same goals, providing detailed insights into the biotransformation and disposition of the compound.

Enzyme Kinetics and Substrate Specificity Studies

Investigation of Molecular Interactions at Cellular and Subcellular Levels

At the subcellular level, the primary mechanism of toxicity for azocyclotin is the inhibition of mitochondrial ATP synthase, which disrupts oxidative phosphorylation. herts.ac.uk

Furthermore, investigations in zebrafish have revealed significant molecular interactions within the endocrine system. Exposure to azocyclotin disrupts the hypothalamic-pituitary-gonad (HPG) axis by altering the transcription of key genes in various tissues. researchgate.netnih.gov In the liver and gonads, azocyclotin exposure was shown to down-regulate cyp19a1a (aromatase), which is critical for estrogen biosynthesis, while up-regulating cyp1a1 and comt, which are involved in estrogen biotransformation and clearance. researchgate.net These targeted molecular interactions lead to measurable changes in steroid hormone levels, demonstrating the compound's activity as an endocrine disruptor at the cellular level. researchgate.netnih.gov

Comparative Metabolic Studies Across Different Organisms (non-human)

Comparative metabolic studies are essential to understand species-specific differences and to determine the relevance of animal models. The fundamental metabolic pathway of azocyclotin appears conserved across different types of non-human organisms.

The rapid hydrolysis of azocyclotin to cyhexatin is a consistent primary step observed in rats, dairy cows, and plants. inchem.orgfao.org Subsequent metabolism of cyhexatin to dicyclohexyltin oxide (DCTO) and monocyclohexylstannoic acid (MCTA) has been identified in animal studies. inchem.org A study in dairy cows dosed with [¹⁴C]-azocyclotin found that the vast majority of the compound was excreted, with cyhexatin and its derivatives being the identifiable residues in tissues and milk. fao.org Similarly, studies in rats showed that 70-80% of an oral dose was excreted in the feces, with metabolites including azocyclotin/cyhexatin, DCTO, and MCTA being identified. inchem.org In plants, the triazole ring is quickly split from the parent molecule, and the remaining organotin residue degrades more slowly. inchem.org

Table 2: Comparative Metabolism of Azocyclotin in Non-Human Organisms

OrganismPrimary Metabolic ReactionIdentified MetabolitesKey Findings
RatHydrolysis, OxidationCyhexatin, DCTO, MCTAPoorly absorbed; primary excretion via feces. inchem.org
CowHydrolysis, OxidationCyhexatin, DCTO, MCTAResidues found in tissues and milk are primarily cyhexatin and its derivatives. fao.org
ZebrafishHydrolysis, Oxidation, ConjugationNot explicitly identified, but enzyme upregulation suggests similar pathwayAlters expression of cyp, comt, ugt1a, and gstp1 genes, indicating Phase I and II metabolism. researchgate.netnih.gov
Plants (Apples, Beans)HydrolysisCyhexatin, DCTO, 1,2,4-triazoleRapid splitting of the triazole ring; organotin moiety degrades more slowly. fao.orginchem.org

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing and characterizing Azocyclotin-d³³ in laboratory settings?

  • Methodological Answer : Prioritize isotopic purity verification using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure deuterium incorporation is ≥98% by comparing spectral data to non-deuterated analogs. Replicate synthesis protocols with controlled variables (e.g., solvent purity, reaction time) to minimize batch-to-batch variability. Include negative controls (e.g., non-deuterated Azocyclotin) to validate isotopic effects .
  • Key Tools : HRMS, NMR, deuterated solvent compatibility tests, and purity assays.

Q. How can researchers ensure reproducibility when analyzing Azocyclotin-d³³’s environmental degradation pathways?

  • Methodological Answer : Standardize degradation studies using OECD guidelines (e.g., OECD 307 for soil degradation). Control variables such as pH, temperature, and microbial activity. Use isotopically labeled internal standards to distinguish between abiotic and biotic degradation products. Report full chromatographic conditions (e.g., LC-MS/MS parameters) and raw data in supplementary materials to enable replication .
  • Data Validation : Triplicate experiments with statistical power analysis (α=0.05, power=0.8) to confirm significance.

Q. What strategies are effective for conducting a literature review on Azocyclotin-d³³’s mode of action in non-target organisms?

  • Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to filter peer-reviewed studies from databases like PubMed and Web of Science. Prioritize studies with mechanistic insights (e.g., enzyme inhibition assays, genomic toxicity profiles). Cross-reference citations in regulatory documents (e.g., EPA reports) to identify gaps, such as long-term ecotoxicological impacts .
  • Pitfalls to Avoid : Exclude non-peer-reviewed sources and studies lacking isotopic specificity (e.g., using non-deuterated analogs without validation).

Advanced Research Questions

Q. How can contradictory data on Azocyclotin-d³³’s metabolic stability in aquatic systems be resolved?

  • Methodological Answer : Apply meta-analysis techniques to identify confounding variables (e.g., water hardness, dissolved organic carbon). Use machine learning models (e.g., random forests) to rank factors influencing degradation rates. Validate hypotheses via microcosm experiments simulating field conditions, with isotopic tracing to track metabolite pathways .
  • Example Workflow :

StepActionTools
1Data aggregation from disparate studiesPython/R scripts
2Multivariate regression analysisSPSS, JMP
3Hypothesis-driven microcosm setupLC-HRMS, stable isotope probing

Q. What statistical methods are appropriate for analyzing dose-response relationships in Azocyclotin-d³³ toxicity studies?

  • Methodological Answer : Employ nonlinear regression models (e.g., probit or log-logistic) to estimate LC₅₀/EC₅₀ values. Use Bayesian hierarchical models to account for inter-study variability. For genomic data (e.g., transcriptomic responses), apply false discovery rate (FDR) corrections and pathway enrichment analysis (e.g., DAVID, KEGG) .
  • Validation : Bootstrap resampling (≥1,000 iterations) to confirm confidence intervals.

Q. How can researchers design long-term stability studies for Azocyclotin-d³³ under varying storage conditions?

  • Methodological Answer : Implement accelerated stability testing (ICH Q1A guidelines) with controlled temperature/humidity chambers. Monitor deuterium loss via time-course NMR and compare degradation kinetics to Arrhenius equation predictions. Include mass balance assessments to track unaccounted degradation products .
  • Critical Parameters : Storage temperature (±2°C tolerance), container material (e.g., amber glass vs. polyethylene).

Q. What cross-disciplinary approaches enhance mechanistic studies of Azocyclotin-d³³’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with in vitro inhibition assays using human liver microsomes. Validate findings with isotopic labeling (e.g., ¹⁴C or ³H) to trace metabolite formation. Correlate computational binding affinities with experimental IC₅₀ values .
  • Data Integration : Use bioinformatics tools (e.g., PyMol, Schrödinger Suite) to visualize enzyme-ligand interactions.

Q. How should researchers address gaps in Azocyclotin-d³³’s environmental fate models when scaling from lab to field conditions?

  • Methodological Answer : Integrate fugacity-based models (e.g., EQC, SimpleBox) with field data on soil organic matter and hydrology. Calibrate models using Monte Carlo simulations to quantify uncertainty. Validate predictions with mesocosm studies that replicate real-world agricultural practices .
  • Key Outputs : Sensitivity analysis reports, model validation datasets.

Critical Methodological Notes

  • Ethical and Reporting Standards : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for question formulation .
  • Data Transparency : Deposit raw spectra, chromatograms, and computational scripts in repositories like Zenodo or Figshare, citing these in supplementary materials .
  • Conflict Resolution : For contradictory results, convene peer workshops to establish consensus protocols, referencing frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.